molecular formula C22H26N4O3 B2571628 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1797954-09-6

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2571628
CAS No.: 1797954-09-6
M. Wt: 394.475
InChI Key: PVTIVPJRXPIKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a urea-based small molecule characterized by a piperidine core substituted with a benzo[d]oxazole moiety and a 4-ethoxyphenyl group. This structural framework is reminiscent of kinase inhibitors and enzyme modulators, though its specific biological targets remain uncharacterized in the provided evidence. Its synthesis likely involves coupling a piperidin-4-ylmethyl intermediate with a 4-ethoxyphenyl isocyanate, analogous to methods described for related urea derivatives .

Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIVPJRXPIKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Moieties : The benzo[d]oxazole group in the target compound shares electronic similarities with the benzo[d][1,2,3]thiadiazole in 15c , but the sulfur atom in the latter may enhance polar interactions.
  • Biological Targeting : While KRC-108 () explicitly targets TrkA kinase via its pyridin-2-amine moiety, the target compound lacks this group, suggesting divergent mechanisms of action.

Pharmacological and Physicochemical Properties

  • Solubility : The 4-ethoxyphenyl group may reduce aqueous solubility compared to the hydroxylated coumarin in ACPU .
  • Binding Affinity : The benzo[d]oxazole moiety could mimic adenine in kinase-binding pockets, as seen in KRC-108 , but without the pyridin-2-amine group, affinity for TrkA may be diminished.
  • Metabolic Stability : The ethoxy group is prone to oxidative metabolism, contrasting with the metabolically stable trifluoromethyl groups in compounds 11–13 () .

Biological Activity

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. This compound combines a benzo[d]oxazole moiety, a piperidine ring, and an ethoxyphenyl urea structure, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is C20H24N4O2C_{20}H_{24}N_{4}O_{2} with a molecular weight of approximately 368.43 g/mol. The compound features several functional groups that contribute to its biological activity:

Structural Feature Description
Benzo[d]oxazoleKnown for anti-cancer properties and neuroprotective effects.
PiperidineEnhances binding affinity to biological targets.
Ethoxyphenyl ureaPotential for modulating enzyme activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The benzo[d]oxazole and piperidine components are critical for the compound's binding affinity to these targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways associated with cancer and other diseases.

Anticancer Activity

Research indicates that compounds containing benzo[d]oxazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific proteins involved in cancer cell proliferation.

Neuroprotective Effects

Given the structural similarity to other neuroprotective agents, 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea may also demonstrate neuroprotective effects. This potential is supported by the known activities of benzo[d]oxazole derivatives in mitigating neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have explored the biological activities of various derivatives related to 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea:

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells.
    Compound Cell Line IC50 (µM)
    Compound AMDA-MB-231 (Breast)10
    Compound BSK-Hep-1 (Liver)15
  • Mechanistic Studies : Mechanistic investigations revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
  • Comparative Analysis : A comparative analysis with other benzo[d]oxazole derivatives showed enhanced potency in inhibiting cancer cell proliferation due to structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea?

  • Methodology :

  • Step 1 : Synthesize the piperidin-4-ylmethyl core via Suzuki-Miyaura cross-coupling. Use PdCl₂(dppf) as a catalyst, K₂CO₃ as a base, and a boronic acid derivative (e.g., 4-ethoxyphenylboronic acid) in dioxane/H₂O at 80°C under N₂ .
  • Step 2 : Form the urea moiety by reacting the piperidine intermediate with 4-ethoxyphenyl isocyanate. Use EDCI/DMAP in CH₂Cl₂ or DMF to activate the carbonyl group, ensuring efficient nucleophilic addition .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization yield high-purity product. Validate with ¹H NMR (DMSO-d₆, 300 MHz) and HPLC (≥98% purity) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • ¹H NMR : Confirm regiochemistry and substituent integration (e.g., benzo[d]oxazole protons at δ 7.5–8.0 ppm, piperidine methylene at δ 3.0–3.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ detection. Expected [M+H]⁺ ion matches theoretical molecular weight (e.g., m/z ~424 for C₂₂H₂₅N₃O₃) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt Formation : Convert the urea to a hydrochloride salt via reaction with HCl in ethanol, improving aqueous solubility .
  • Formulation : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin-based encapsulation to enhance dissolution rates .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to the ethoxyphenyl moiety, which are cleaved in vivo .

Q. How does the benzo[d]oxazole-piperidine scaffold influence target selectivity in kinase inhibition assays?

  • Structure-Activity Relationship (SAR) Insights :

  • Core Rigidity : The benzo[d]oxazole group enhances binding to ATP pockets in kinases (e.g., TrkA) by mimicking adenine’s planar structure .
  • Piperidine Methyl Spacer : Adjusts spatial orientation of the urea group, critical for hydrogen bonding with catalytic lysine residues .
  • Ethoxyphenyl Substituent : Modulates lipophilicity and π-π stacking with hydrophobic kinase domains. Replace with trifluoromethoxy groups to boost potency (7-fold increase observed in analogs) .

Q. How can researchers resolve contradictory data regarding the compound’s inhibitory effects across different kinase assays?

  • Data Contradiction Analysis :

  • Assay Conditions : Compare ATP concentrations (e.g., 10 μM vs. 1 mM), which alter IC₅₀ values due to competitive binding. Standardize using <i>in vitro</i> kinase assays with [γ-³²P]ATP .
  • Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding. For example, benzo[d]oxazole derivatives may cross-react with Abl1 or EGFR .
  • Structural Validation : Perform X-ray crystallography or docking studies (e.g., using PDB: 4AOI) to confirm binding poses and identify steric clashes in divergent assays .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate CYP450 inhibition (e.g., CYP3A4) and hERG channel binding risks .
  • Metabolite Identification : Employ GLORYx to simulate phase I/II metabolism. The ethoxyphenyl group is prone to O-dealkylation, generating reactive quinone intermediates .
  • Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed coupling for scalability (>80% yield achievable) .
  • Characterization : Combine NMR, HPLC-MS, and elemental analysis to ensure batch-to-batch consistency .
  • Advanced Assays : Use fragment-based crystallography (e.g., Chaetomium thermophilum FAD-oxidoreductase) to study allosteric binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.